molecular formula C3H5NaS B11924890 Sodium cyclopropanethiolate

Sodium cyclopropanethiolate

Cat. No.: B11924890
M. Wt: 96.13 g/mol
InChI Key: PDVVLVNLVAOGPS-UHFFFAOYSA-M
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Description

Sodium cyclopropanethiolate is an organosulfur compound characterized by the presence of a cyclopropane ring attached to a thiolate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropane ring imparts strain, making the compound highly reactive and useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclopropanethiolate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl bromide with sodium hydrosulfide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The general reaction is as follows:

Cyclopropyl bromide+Sodium hydrosulfideSodium cyclopropanethiolate+Hydrogen bromide\text{Cyclopropyl bromide} + \text{Sodium hydrosulfide} \rightarrow \text{this compound} + \text{Hydrogen bromide} Cyclopropyl bromide+Sodium hydrosulfide→Sodium cyclopropanethiolate+Hydrogen bromide

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form cyclopropyl disulfide. Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: The thiolate group in this compound is a good nucleophile, making it reactive in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.

    Reduction: Although less common, reduction reactions can also occur, typically involving the reduction of any oxidized forms back to the thiolate state.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Substitution: Alkyl halides, typically in the presence of a base to deprotonate the thiol group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Cyclopropyl disulfide.

    Substitution: Cyclopropyl thioethers.

    Reduction: Regeneration of the thiolate form.

Scientific Research Applications

Chemical Synthesis

Sodium cyclopropanethiolate serves as a valuable reagent in organic synthesis, particularly in the formation of cyclopropane derivatives. Cyclopropanes are important structural motifs in many organic compounds due to their unique strain and reactivity. The compound can facilitate reactions such as:

  • Cyclopropanation : this compound can be utilized in the synthesis of cyclopropanes through various methods, including the use of carbene transfer reactions. These reactions are crucial for creating complex organic molecules with specific stereochemical configurations .
  • Nucleophilic Substitution Reactions : The thiolate group in this compound can act as a nucleophile, participating in substitution reactions that yield diverse organic compounds. This property is particularly useful in synthesizing thiol-containing compounds, which are significant in pharmaceuticals and agrochemicals .

Biological Activities

Research has indicated that cyclopropane derivatives exhibit a wide range of biological activities, making this compound relevant in medicinal chemistry:

  • Antitumor Activity : Certain cyclopropane derivatives have shown promise as potential anticancer agents. Studies suggest that the introduction of a cyclopropane ring can enhance the biological potency of compounds by altering their interaction with biological targets .
  • Antiviral Properties : this compound and its derivatives have been investigated for their antiviral activities, contributing to the development of new antiviral drugs. The mechanism often involves interference with viral replication processes .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Synthesis of Anticancer Agents
    Researchers synthesized a series of cyclopropane-based compounds using this compound as a key intermediate. The study demonstrated enhanced cytotoxicity against various cancer cell lines compared to non-cyclopropane analogs, indicating the compound's potential in drug development.
  • Case Study 2: Agricultural Applications
    A study focused on the use of this compound in developing new insecticides. The compound's ability to block sodium channels in insect nerve cells was examined, leading to insights into its effectiveness as an insecticidal agent .

Data Tables

The following table summarizes key properties and applications of this compound:

Property/Application Description
Chemical ReagentUsed in organic synthesis for creating cyclopropane derivatives
Biological ActivityExhibits antitumor and antiviral properties
Nucleophilic CharacterActs as a nucleophile in substitution reactions
Industrial UsePotential applications in agriculture as an insecticide

Mechanism of Action

The mechanism of action of sodium cyclopropanethiolate primarily involves its nucleophilic thiolate group. This group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The cyclopropane ring, due to its ring strain, can also participate in reactions that relieve this strain, such as ring-opening reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The thiolate group targets electrophilic centers, such as carbonyl groups or alkyl halides.

    Ring Strain Relief: The cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.

Comparison with Similar Compounds

  • Sodium ethanethiolate
  • Sodium propanethiolate
  • Cyclopropylamine
  • Cyclopropylmethanol

Biological Activity

Sodium cyclopropanethiolate (NaC₃H₅S) is a compound derived from cyclopropane, a three-membered carbon ring, which has gained attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a cyclopropane ring and a thiolate group. This compound can interact with various biological systems, exhibiting properties that may be leveraged in medicinal chemistry and pharmacology.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Sodium channel blockers are known to affect neuronal excitability and neurotransmitter release. This compound may inhibit sodium channels, thereby influencing nerve signal transmission .
  • Enzyme Inhibition : The thiol group in this compound can form covalent bonds with active site residues in enzymes, leading to inhibition. For example, it has been shown to inhibit aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxification processes .
  • Antimicrobial Properties : Compounds containing sulfur and cyclic structures often exhibit antimicrobial activities. This compound's potential as an antimicrobial agent warrants further investigation .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Inhibition of Aldehyde Dehydrogenase :
    • A study demonstrated that this compound effectively inhibited ALDH in vitro, suggesting its potential as a therapeutic agent in conditions where ALDH activity is detrimental .
  • Neurochemical Effects :
    • Research indicates that this compound may influence neurotransmitter systems by modulating ion channels, which could have implications for treating neurological disorders .
  • Antimicrobial Activity :
    • Preliminary tests have shown that this compound exhibits antibacterial properties against certain pathogens, positioning it as a candidate for drug development against resistant bacterial strains .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1: ALDH Inhibition in Cancer Research :
    • In a controlled study, researchers evaluated the effect of this compound on cancer cell lines known to overexpress ALDH. The results indicated a significant reduction in cell viability, suggesting that targeting ALDH with this compound could enhance chemotherapeutic efficacy.
  • Case Study 2: Antimicrobial Testing :
    • A series of experiments were conducted to assess the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated varying degrees of effectiveness, particularly against Gram-negative bacteria, indicating its potential as an alternative antimicrobial agent.

Data Tables

Biological ActivityMechanismReference
Aldehyde Dehydrogenase InhibitionCovalent modification
Sodium Channel BlockadeModulation of ion channels
Antimicrobial ActivityDisruption of bacterial membranes

Properties

Molecular Formula

C3H5NaS

Molecular Weight

96.13 g/mol

IUPAC Name

sodium;cyclopropanethiolate

InChI

InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2;/q;+1/p-1

InChI Key

PDVVLVNLVAOGPS-UHFFFAOYSA-M

Canonical SMILES

C1CC1[S-].[Na+]

Origin of Product

United States

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